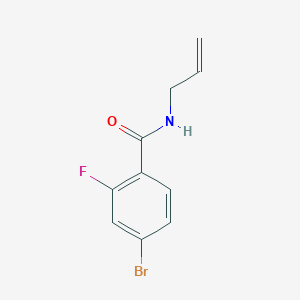
4-bromo-2-fluoro-N-prop-2-enylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-fluoro-N-prop-2-enylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-bromo-2-fluoro-N-prop-2-enylbenzamide is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cancer cell growth and viral replication. It has also been suggested that this compound inhibits the activity of fungal enzymes involved in cell wall synthesis, leading to the inhibition of fungal growth.
Biochemical and Physiological Effects:
4-bromo-2-fluoro-N-prop-2-enylbenzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, it has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-bromo-2-fluoro-N-prop-2-enylbenzamide in lab experiments is its potent anticancer, antiviral, and antifungal properties. It has been found to be effective against a wide range of cancer cells, viruses, and fungi. Additionally, it has been shown to have low toxicity in normal cells. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve and administer.
Zukünftige Richtungen
There are several future directions for the research on 4-bromo-2-fluoro-N-prop-2-enylbenzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, viral infections, and fungal infections. Another direction is to study its mechanism of action in more detail to better understand its effects on cancer cells, viruses, and fungi. Additionally, future research could focus on improving the solubility of this compound to make it more effective in lab experiments and potential clinical applications.
In conclusion, 4-bromo-2-fluoro-N-prop-2-enylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been found to have anticancer, antiviral, and antifungal properties. Although its mechanism of action is not fully understood, it has been proposed to inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cancer cell growth and viral replication. Future research on this compound could focus on its potential as a therapeutic agent and improving its solubility for lab experiments and potential clinical applications.
Synthesemethoden
The synthesis of 4-bromo-2-fluoro-N-prop-2-enylbenzamide has been achieved using different methods. One of the most commonly used methods is the reaction of 4-bromo-2-fluorobenzoic acid with propargylamine in the presence of N,N-dimethylformamide (DMF) and triethylamine. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-fluoro-N-prop-2-enylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and antifungal properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of viruses such as HIV and hepatitis B virus. Additionally, it has been shown to have antifungal activity against Candida albicans.
Eigenschaften
IUPAC Name |
4-bromo-2-fluoro-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c1-2-5-13-10(14)8-4-3-7(11)6-9(8)12/h2-4,6H,1,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMSDYDMGZJRDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(C=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

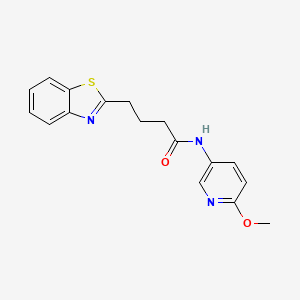

![2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide](/img/structure/B7469579.png)
![Methyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7469597.png)
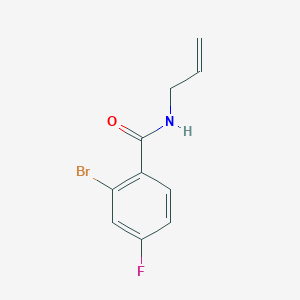
![N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469607.png)
![2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methylpyrimidin-2-yl)acetamide](/img/structure/B7469615.png)
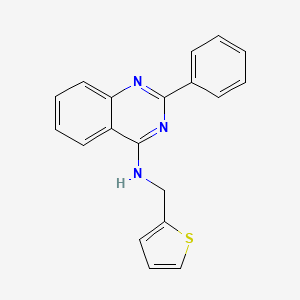
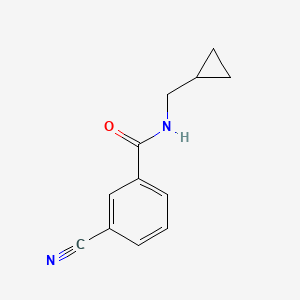
![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea](/img/structure/B7469649.png)
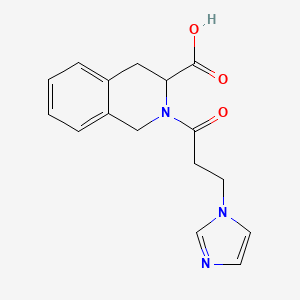
![3-methyl-6-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7469664.png)
![[2-(1H-indol-3-yl)-2-oxoethyl] 4-oxo-3-propan-2-ylphthalazine-1-carboxylate](/img/structure/B7469666.png)
![[2-[(3-cyano-4,5-diphenylfuran-2-yl)amino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7469668.png)